molecular formula C14H14N6O4S B4756745 N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide

N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B4756745
M. Wt: 362.37 g/mol
InChI Key: RTIVJNZMGOPPQB-UHFFFAOYSA-N
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Description

N-(2,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is a complex organic compound characterized by its unique structural framework comprising thienopyrimidine and pyrazole derivatives. This molecule showcases intriguing biochemical properties and has attracted significant interest across multiple scientific disciplines due to its potential therapeutic and industrial applications.

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of thieno[2,3-d]pyrimidine precursor.

    • Reactants: 2,6-dimethylthiophene-3-carboxylic acid and guanidine carbonate.

    • Reaction Conditions: Heated under reflux in a suitable solvent such as ethanol or methanol.

  • Step 2: Nitro substitution on pyrazole.

    • Reactants: 1,3-dimethyl-4-nitro-1H-pyrazole and appropriate reagents.

    • Reaction Conditions: Stirred at room temperature or slightly elevated temperatures with a catalyst.

  • Step 3: Amide coupling to form the final compound.

    • Reactants: Intermediate from step 1, intermediate from step 2, and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

    • Reaction Conditions: Conducted in an inert atmosphere to minimize side reactions.

Industrial Production Methods: The industrial production often follows similar synthetic routes but optimized for large-scale operations. Key considerations include:

  • Scalability: Adjustments in reactant concentrations and solvent volumes.

  • Catalyst Efficiency: Enhanced catalysts to speed up reaction rates.

  • Purification: Implementation of large-scale chromatography or crystallization techniques to ensure high purity of the final product.

Types of Reactions It Undergoes

  • Oxidation: Involves reagents like potassium permanganate or chromic acid, leading to modifications on the thieno[2,3-d]pyrimidine ring.

  • Reduction: Catalytic hydrogenation or using reducing agents such as sodium borohydride to target nitro groups.

  • Substitution: Various nucleophilic substitution reactions can occur on the pyrazole moiety.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.

  • Reduction: Hydrogen gas with a palladium on carbon catalyst.

  • Substitution: Alkyl halides under basic conditions for nucleophilic substitution reactions.

Major Products Formed from These Reactions

  • Oxidation: Oxidized derivatives of the thienopyrimidine ring.

  • Reduction: Amino derivatives from reduction of nitro groups.

  • Substitution: Alkylated pyrazole compounds.

Chemistry

  • Utilized as a building block in the synthesis of complex heterocyclic structures.

Biology

  • Investigated for its role as an enzyme inhibitor in various biochemical pathways.

  • Potential as a fluorescent probe in cellular imaging techniques.

Medicine

  • Explored for its therapeutic properties in targeting specific molecular pathways related to inflammation and cancer.

  • Research on its role as an antimicrobial or antiviral agent.

Industry

  • Application in the synthesis of advanced materials with unique electronic properties.

Mechanism of Action

The compound’s mechanism of action involves:

  • Molecular Targets: Enzymes such as kinases or proteases where it may act as an inhibitor.

  • Pathways Involved: Specific pathways related to cell signaling, metabolic regulation, and stress responses.

Molecular Pathways:

  • The compound interacts with specific binding sites on the enzyme, inhibiting its activity and disrupting the downstream signaling pathways.

Unique Properties:

  • The dual presence of thienopyrimidine and pyrazole rings imparts distinct electronic and steric properties.

  • Enhanced stability and solubility due to specific substituents.

Comparison with Similar Compounds

  • N-(2,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl) derivatives: Differ in their substituents but share the core thienopyrimidine structure.

  • 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxamide derivatives: Possess variations in the pyrazole ring modifications, offering distinct chemical properties.

This compound's complex structure and multifaceted applications make it an exciting subject for ongoing research and development across multiple scientific disciplines. Whether in the realm of chemistry, biology, medicine, or industry, N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide offers a plethora of opportunities for innovation and discovery.

Properties

IUPAC Name

N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-2,5-dimethyl-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O4S/c1-6-5-9-13(25-6)15-8(3)19(14(9)22)17-12(21)11-10(20(23)24)7(2)16-18(11)4/h5H,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIVJNZMGOPPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=C(C(=NN3C)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide
Reactant of Route 3
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide
Reactant of Route 4
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide
Reactant of Route 5
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide

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